Cas no 132866-11-6 (Lercanidipine hydrochloride)

Lercanidipine hydrochloride structure
Lercanidipine hydrochloride structure
商品名:Lercanidipine hydrochloride
CAS番号:132866-11-6
MF:C36H42ClN3O6
メガワット:648.1882
MDL:MFCD07773089
CID:64223
PubChem ID:24724527

Lercanidipine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-
    • pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride
    • LERCANIDIPINE HCL
    • LERCANIDIPINE HYDROCHLORIDE
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylicAcid2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimeth
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Methyl Ester Hydrochloride
    • LERCANIDIPINEHYDROCHLORIDE(FORR&DONLY)
    • Lercanidipine hydrochloride hemihydrate
    • Lercanidipine (hydrochloride)
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester 3,5-pyridinedicarboxylic acid hydrochloride
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride
    • R 75
    • CLAP
    • mE10
    • BCL10
    • c-E10
    • CIPER
    • CarMen
    • Lercan
    • LerzaM
    • Zandip
    • Cardiovasc
    • Corifeo
    • Zanicor
    • Lerkamen
    • Vasodip
    • Renovia
    • Lercaton
    • Lercapin
    • Lercadip
    • Zanidip (hydrochloride)
    • Masnidipine (hydrochloride)
    • 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2
    • Rec-15/2375
    • AS-13358
    • 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate monohydrochloride
    • AC-1420
    • LERCANIDIPINE HYDROCHLORIDE [WHO-DD]
    • NCGC00260829-01
    • DTXSID3046665
    • J-521641
    • Lercanidipine hydrochloride (JAN/USAN)
    • NCGC00167492-01
    • FT-0670749
    • TJN-324
    • OA8TFX68PE
    • SCHEMBL217099
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)
    • LERCANIDIPINE HYDROCHLORIDE [MART.]
    • NCGC00167492-03
    • Masnidipine hydrochloride
    • 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
    • HY-B0612A
    • CHEMBL2106419
    • L0282
    • Cardiovasc (TN)
    • Lercanidipine hydrochloride- Bio-X
    • 132866-11-6
    • Tox21_112493_1
    • 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
    • 3,5-Pyridinedicarboxylic acid, 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl ester, monohydrochloride
    • Zanidip hydrochloride
    • FT-0627794
    • Q27285537
    • BCP11375
    • LCP-Lerc
    • UNII-OA8TFX68PE
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
    • AKOS015846519
    • LERCANIDIPINEHCL
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl ester, monohydrochloride
    • MFCD07773089
    • Lerdip
    • Lercanidipine hydrochloride [USAN]
    • LERCANIDIPINE HYDROCHLORIDE [MI]
    • CHEBI:31771
    • s4597
    • Tox21_112493
    • CCG-270327
    • 3,3-diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride
    • 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] ester O3-methyl ester hydrochloride
    • J-006235
    • LP00144
    • WMFYOYKPJLRMJI-UHFFFAOYSA-N
    • Lercanidipine hydrochloride, >=98% (HPLC)
    • 2-((3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate monohydrochloride
    • A806509
    • BL164618
    • Zanidip
    • CCG-221448
    • Tox21_500144
    • 3-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride(1:x)
    • FT-0631144
    • LERCANIDIPINE HYDROCHLORIDE [JAN]
    • CAS-132866-11-6
    • O5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methyl-propan-2-yl] O3-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
    • 100427-27-8
    • FT-0670750
    • DTXCID1026665
    • D01849
    • J-006236
    • Zanedip
    • DB-042142
    • Lercanidipine hydrochloride
    • MDL: MFCD07773089
    • インチ: 1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
    • InChIKey: WMFYOYKPJLRMJI-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].O(C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)OC([H])([H])[H])C1([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 647.27600
  • どういたいしつりょう: 647.276
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 46
  • 回転可能化学結合数: 13
  • 複雑さ: 1090
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114

じっけんとくせい

  • 色と性状: アッシュホワイトイエロー粉末
  • ゆうかいてん: 119-123°C
  • ふってん: 712.5°C at 760 mmHg
  • フラッシュポイント: 384.7ºC
  • PSA: 113.69000
  • LogP: 8.13240
  • じょうきあつ: No data available
  • マーカー: 5446
  • かんど: 感光性、湿気感受性

Lercanidipine hydrochloride セキュリティ情報

  • 記号: GHS06
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P301+P310
  • 危険物輸送番号:UN 2811
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: S36/37-S45
  • 危険物標識: T
  • 危険レベル:6.1
  • 包装グループ:III
  • リスク用語:R25
  • どくせい:LD50 in mice (mg/kg): 83 i.p.; 657 orally (Nardi)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Lercanidipine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-B0612A-10mM*1 mL in DMSO
Lercanidipine hydrochloride
132866-11-6 99.80%
10mM*1 mL in DMSO
¥489 2024-07-24
DC Chemicals
DC9186-1 g
Lercanidipine HCl
132866-11-6 >98%
1g
$300.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6874-10mg
Lercanidipine hydrochloride
132866-11-6 100%
10mg
¥ 444 2023-09-07
Ambeed
A152276-5mg
3-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
132866-11-6 99%
5mg
$7.0 2025-02-22
ChemScence
CS-2831-50mg
Lercanidipine (hydrochloride)
132866-11-6 99.94%
50mg
$209.0 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
L0282-200MG
Lercanidipine Hydrochloride
132866-11-6 >98.0%(T)(HPLC)
200mg
¥100.00 2024-04-18
Chemenu
CM248864-5g
Lercanidipine Hydrochloride
132866-11-6 97%
5g
$146 2022-06-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6874-100 mg
Lercanidipine hydrochloride
132866-11-6 99.81%
100MG
¥2722.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5422-50mg
Lercanidipine hydrochloride
132866-11-6 98%
50mg
¥1528.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5422-100mg
Lercanidipine hydrochloride
132866-11-6 98%
100mg
¥2192.00 2023-09-10

Lercanidipine hydrochloride 関連文献

Lercanidipine hydrochlorideに関する追加情報

Lercanidipine Hydrochloride (CAS No. 132866-11-6): A Comprehensive Overview of Its Pharmacology and Clinical Applications

Lercanidipine hydrochloride (CAS No. 132866-11-6) is a highly selective calcium channel blocker (CCB) belonging to the dihydropyridine class. It is widely prescribed for the management of hypertension (high blood pressure) due to its potent vasodilatory effects and favorable safety profile. The compound's unique pharmacokinetic properties, including lipophilicity and tissue selectivity, make it a preferred choice among clinicians for long-term cardiovascular therapy.

One of the most searched questions about Lercanidipine HCl is its mechanism of action. Unlike older CCBs, Lercanidipine exhibits slow-onset, long-lasting effects by selectively inhibiting L-type calcium channels in vascular smooth muscle. This results in reduced peripheral vascular resistance without significantly affecting cardiac output—a key advantage for patients with comorbid conditions like stable angina or diabetic hypertension. Recent studies highlight its role in endothelial function improvement, a hot topic in cardiovascular research.

The pharmacokinetics of Lercanidipine hydrochloride (CAS 132866-11-6) also attracts significant attention. With high protein binding (>98%) and extensive first-pass metabolism, it achieves steady-state plasma concentrations within 48 hours. Its food-dependent absorption (enhanced by fatty meals) is frequently discussed in patient forums, emphasizing the need for proper administration timing. Notably, its terminal half-life of 8-10 hours allows for convenient once-daily dosing, improving medication adherence—a major concern in chronic disease management.

Emerging trends show growing interest in Lercanidipine HCl combination therapies. Clinicians often pair it with ACE inhibitors or angiotensin receptor blockers (ARBs) for synergistic effects, particularly in patients with renal impairment. A 2023 meta-analysis underscored its nephroprotective potential in hypertensive patients with mild-to-moderate CKD, aligning with current focus on organ-protective antihypertensives.

Safety profiles remain a top search priority. Lercanidipine hydrochloride demonstrates fewer incidences of ankle edema (a common CCB side effect) due to its vascular selectivity. However, discussions on drug interactions with CYP3A4 inhibitors (e.g., grapefruit juice) persist in medical communities. Ongoing research explores its potential in pulmonary hypertension and cerebrovascular protection, reflecting evolving therapeutic applications.

From a pharmaceutical chemistry perspective, the 132866-11-6 compound exhibits crystalline structure stability under standard storage conditions. Its synthesis involves asymmetric hydrogenation—a process frequently queried by chemistry enthusiasts. The drug's partition coefficient (log P 6.5) explains its high membrane permeability, a feature leveraged in novel transdermal delivery systems under investigation.

In conclusion, Lercanidipine hydrochloride (CAS 132866-11-6) represents a refined therapeutic option within the CCB class. Its balanced efficacy, organ protection benefits, and patient-centric pharmacokinetics address contemporary demands in hypertension management. As precision medicine advances, its role in personalized cardiovascular care continues to expand, supported by robust clinical evidence and real-world outcomes data.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:132866-11-6)Lercanidipine hydrochloride
A806509
清らかである:99%/99%
はかる:10g/25g
価格 ($):246.0/491.0